(R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate
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Overview
Description
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate is a chemical compound with the molecular formula C11H15NO3. It is a derivative of phenylalanine, an essential amino acid, and is often used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanoic acid. This process can be achieved using methanol and a suitable acid catalyst under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: ®-2-amino-3-(4-carboxyphenyl)propanoic acid.
Reduction: ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanol.
Substitution: Various amides and esters depending on the substituent used.
Scientific Research Applications
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanoic acid
- ®-2-amino-3-(4-(methoxymethyl)phenyl)propanoate
- ®-2-amino-3-(4-(hydroxyphenyl)propanoate
Uniqueness
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its hydroxymethyl group provides additional reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(12)6-8-2-4-9(7-13)5-3-8/h2-5,10,13H,6-7,12H2,1H3/t10-/m1/s1 |
InChI Key |
SUGHGXRTEJXEIS-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)CO)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)CO)N |
Origin of Product |
United States |
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